Cas no 1806889-49-5 (4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol)

4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol is a specialized pyridine derivative with a unique functional group arrangement, including cyano, difluoromethyl, nitro, and hydroxymethyl substituents. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate for synthesizing bioactive molecules. The presence of electron-withdrawing groups (cyano, nitro) and the difluoromethyl moiety enhances reactivity, facilitating further derivatization. The hydroxymethyl group offers additional modification opportunities, making it valuable for structure-activity relationship studies. Its well-defined structure and high purity ensure reproducibility in synthetic applications. This compound is particularly useful in the development of fluorinated heterocycles, where its distinct substitution pattern can influence physicochemical properties and biological activity.
4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol structure
1806889-49-5 structure
Product Name:4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol
CAS No:1806889-49-5
MF:C8H5F2N3O3
MW:229.140408277512
CID:4878555
Update Time:2025-05-26

4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol Chemical and Physical Properties

Names and Identifiers

    • 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol
    • Inchi: 1S/C8H5F2N3O3/c9-7(10)6-5(1-11)4(3-14)2-12-8(6)13(15)16/h2,7,14H,3H2
    • InChI Key: NYCVKURMLFRZBY-UHFFFAOYSA-N
    • SMILES: FC(C1C([N+](=O)[O-])=NC=C(CO)C=1C#N)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 2
  • Complexity: 311
  • XLogP3: 0.5
  • Topological Polar Surface Area: 103

4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A029039345-250mg
4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol
1806889-49-5 95%
250mg
$970.20 2022-03-31
Alichem
A029039345-500mg
4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol
1806889-49-5 95%
500mg
$1,685.00 2022-03-31
Alichem
A029039345-1g
4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol
1806889-49-5 95%
1g
$3,155.55 2022-03-31

4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol Related Literature

Additional information on 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol

Introduction to 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol (CAS No. 1806889-49-5)

4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its unique Chemical Abstracts Service (CAS) number 1806889-49-5, represents a class of molecules that exhibit promising biological activities, making it a subject of intense study for potential therapeutic applications. The structural features of this molecule, including its pyridine core, cyano group, nitro group, and difluoromethyl substitution, contribute to its distinctive chemical properties and reactivity, which are exploited in various synthetic pathways and biological assays.

The pyridine ring is a cornerstone in medicinal chemistry due to its prevalence in numerous bioactive natural products and synthetic drugs. The presence of the cyano group at the 4-position introduces a polar electron-withdrawing moiety, which can influence the electronic distribution across the molecule. This modification can enhance binding interactions with biological targets by increasing the molecule's polarity and hydrogen bonding capabilities. Furthermore, the nitro group at the 2-position adds another layer of functionality, enabling further derivatization through reduction or diazotization reactions. These reactive sites make 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol a versatile intermediate in drug discovery pipelines.

The difluoromethyl group at the 3-position is particularly noteworthy, as fluorine atoms are known to modulate metabolic stability, lipophilicity, and binding affinity of drug candidates. In recent years, fluorinated compounds have been extensively investigated for their ability to improve pharmacokinetic profiles and enhance therapeutic efficacy. The electron-withdrawing nature of fluorine atoms can also influence the electronic properties of the molecule, thereby affecting its interactions with biological receptors. The methanol group at the 5-position provides an additional hydroxyl functionality, which can be utilized for further chemical modifications or for enhancing solubility in aqueous environments.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of such compounds with high precision. Studies have suggested that the combination of these functional groups in 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol could lead to potent interactions with enzymes and receptors involved in critical biological pathways. For instance, computational simulations have indicated that this compound may exhibit inhibitory activity against certain kinases and transcription factors, which are implicated in diseases such as cancer and inflammatory disorders.

In vitro studies have begun to unravel the pharmacological potential of this compound. Initial assays have shown that derivatives of 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol demonstrate promising antiproliferative effects on various cancer cell lines. The precise mechanism of action remains under investigation, but preliminary data suggest that the cyano and nitro groups play a crucial role in disrupting key signaling pathways that drive tumor growth. Additionally, the presence of the difluoromethyl group appears to enhance the compound's ability to cross cell membranes, improving its bioavailability.

The synthesis of 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol presents both challenges and opportunities for organic chemists. The introduction of multiple functional groups necessitates careful planning to ensure regioselectivity and yield optimization. Modern synthetic strategies often employ transition metal catalysis and palladium-based cross-coupling reactions to construct complex heterocyclic frameworks efficiently. Advances in flow chemistry have also facilitated scalable production processes for such intermediates, allowing for high-throughput screening and rapid discovery programs.

The role of fluorinated compounds in medicinal chemistry cannot be overstated. The unique electronic properties of fluorine atoms make them invaluable for tuning physicochemical properties such as solubility, metabolic stability, and pharmacokinetic behavior. In particular, C-F bonds are known for their strength and rigidity, which can enhance binding affinity by reducing conformational flexibility at the binding site. The incorporation of a difluoromethyl group into 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol is therefore strategically significant for developing next-generation therapeutics with improved pharmacological profiles.

As research continues to evolve, new methodologies for modifying and studying this compound are being developed. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy provide detailed insights into molecular structure and dynamics. Mass spectrometry techniques offer high sensitivity for detecting metabolites and degradation products, which are essential for understanding drug disposition and safety profiles.

The integration of artificial intelligence (AI) into drug discovery has revolutionized how researchers identify promising candidates like 4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol. Machine learning algorithms can analyze vast datasets to predict biological activity based on structural features alone. This approach has accelerated hit identification and lead optimization processes significantly. AI-driven virtual screening allows researchers to prioritize compounds with high potential before committing resources to experimental validation.

In conclusion,4-Cyano-3-(difluoromethyl)-2-nitropyridine-5-methanol, characterized by its CAS number 1806889-49-5, represents a compelling example of how structural complexity can be leveraged to develop novel therapeutic agents. Its unique combination of functional groups positions it as a valuable intermediate in pharmaceutical research with potential applications across multiple disease areas including oncology and inflammation-related disorders。 As our understanding of molecular interactions deepens through interdisciplinary collaboration between chemists、biologists、and computer scientists,compounds like this will continue to play pivotal roles in advancing therapeutic innovation。

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